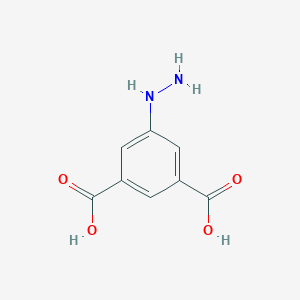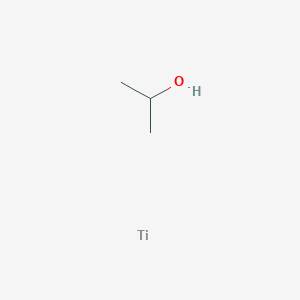![molecular formula C15H21NO B044107 3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol CAS No. 115399-96-7](/img/structure/B44107.png)
3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol, commonly known as PEPA, is a compound that belongs to the class of bicyclic amines. It has gained significant attention in the scientific community due to its potential use as a research tool for studying the function of AMPA receptors in the brain. In
Wirkmechanismus
PEPA binds to the ligand-binding domain of AMPA receptors and induces a conformational change that leads to the opening of the ion channel. This results in an influx of cations, such as sodium and calcium, into the postsynaptic neuron, which depolarizes the membrane potential and triggers an action potential. The activation of AMPA receptors by PEPA is fast and reversible, making it an ideal research tool for studying the dynamics of synaptic transmission.
Biochemische Und Physiologische Effekte
PEPA has been shown to enhance the excitatory synaptic transmission in the hippocampus, a brain region that is critical for learning and memory. It has also been shown to increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in cultured hippocampal neurons. These effects are consistent with the activation of AMPA receptors by PEPA.
Vorteile Und Einschränkungen Für Laborexperimente
PEPA has several advantages as a research tool for studying AMPA receptors. It is highly selective for AMPA receptors and does not activate other types of ionotropic glutamate receptors, such as NMDA receptors. It is also fast-acting and reversible, allowing researchers to study the dynamics of synaptic transmission in real-time. However, there are some limitations to using PEPA in lab experiments. It is not suitable for studying the long-term effects of AMPA receptor activation, as it rapidly desensitizes the receptors. It is also not suitable for studying the effects of AMPA receptor activation in vivo, as it does not cross the blood-brain barrier.
Zukünftige Richtungen
There are several future directions for research on PEPA. One area of interest is the development of more potent and selective AMPA receptor agonists that can be used in vivo. Another area of interest is the development of compounds that can selectively modulate the activity of specific AMPA receptor subtypes. Finally, there is a need for more research on the long-term effects of AMPA receptor activation and the role of these receptors in neurological disorders such as Alzheimer's disease and epilepsy.
Conclusion:
PEPA is a valuable research tool for studying the function of AMPA receptors in the brain. Its selectivity, fast-acting nature, and reversible effects make it an ideal compound for studying the dynamics of synaptic transmission. While there are some limitations to using PEPA in lab experiments, its potential applications in neuroscience research are vast. Future research on PEPA and related compounds will undoubtedly lead to a deeper understanding of the mechanisms underlying learning, memory, and neurological disorders.
Synthesemethoden
PEPA can be synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with 2,3-dibromo-5,6-dimethoxy-1,4-benzoquinone. The resulting product is then subjected to a series of reactions, which ultimately yield PEPA. The synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
PEPA has been extensively used as a research tool for studying the function of AMPA receptors in the brain. AMPA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. PEPA is a selective agonist of AMPA receptors and can activate these receptors in a dose-dependent manner. By studying the effects of PEPA on AMPA receptors, researchers can gain insights into the mechanisms underlying synaptic plasticity and memory formation.
Eigenschaften
CAS-Nummer |
115399-96-7 |
|---|---|
Produktname |
3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol |
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
3-(2-phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C15H21NO/c17-15-13-6-7-14(15)11-16(10-13)9-8-12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2 |
InChI-Schlüssel |
YWHCRTOBFQNRGH-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CC1C2O)CCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC2CN(CC1C2O)CCC3=CC=CC=C3 |
Synonyme |
3-PABCOO 3-phenethyl-3-azabicyclo(3.2.1)octan-8-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



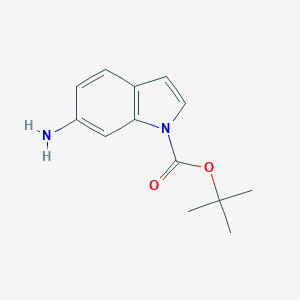
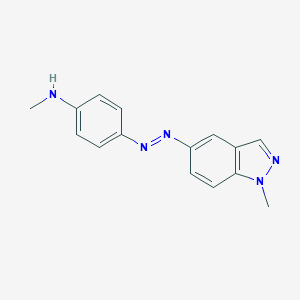
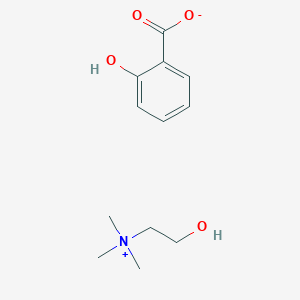

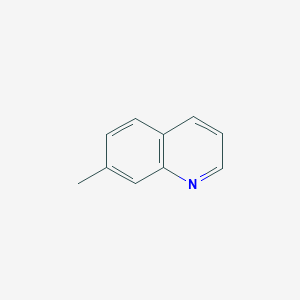

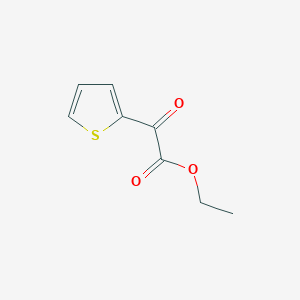
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
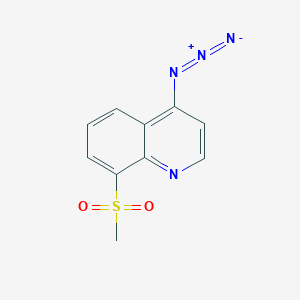
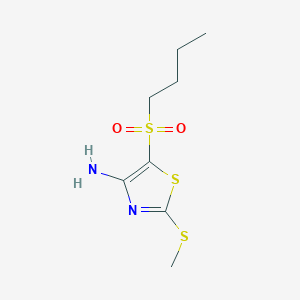
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)

